molecular formula C17H18N4O B11955541 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B11955541
M. Wt: 294.35 g/mol
InChI Key: FGUBHURGADNLFW-UHFFFAOYSA-N
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Description

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C17H18N4O. This compound is known for its unique structure, which includes a pyridinecarbonitrile core substituted with dimethylamino and benzylidene groups. It has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C17H18N4O. Its unique structure incorporates a pyridinecarbonitrile core along with dimethylamino and benzylidene substituents, which contribute to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 1082724-18-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that the compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The precise mechanisms depend on the biological context and specific targets involved.

Antioxidant Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress-related damage.

Anticancer Potential

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.

Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell types. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, this compound demonstrated significant inhibitory activity against COX enzymes. The IC50 values for COX-1 and COX-2 were reported as 10 µM and 8 µM respectively, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(Dimethylamino)benzaldehyde C10H13NContains a dimethylamino group but lacks the pyridine ring.
4,6-Dimethylpyridine C8H10NA simpler structure without the carbonitrile or benzylidene groups.
1-Amino-4,6-dimethyl-5-methylthio-2-oxo-1,2-dihydropyridin-3-carbonitrile C12H14N2OSSimilar pyridine structure but includes a methylthio group instead of dimethylamino.

The unique combination of functional groups in this compound distinguishes it from these compounds and contributes to its distinct biological activities.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H18N4O/c1-12-9-13(2)21(17(22)16(12)10-18)19-11-14-5-7-15(8-6-14)20(3)4/h5-9,11H,1-4H3

InChI Key

FGUBHURGADNLFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)N(C)C)C#N)C

Origin of Product

United States

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